molecular formula C15H19ClFN3O B1450711 1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride CAS No. 2140305-31-1

1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride

Cat. No.: B1450711
CAS No.: 2140305-31-1
M. Wt: 311.78 g/mol
InChI Key: OIHXJSDNEHFHNY-UHFFFAOYSA-N
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Description

The compound “1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2140316-40-9 and a molecular weight of 338.28 . The IUPAC name of this compound is 1-((5-(tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23N3O2.2ClH/c15-12-1-5-17(6-2-12)9-13-14(19-10-16-13)11-3-7-18-8-4-11;;/h10-12H,1-9,15H2;2*1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 338.28 . The InChI code provides additional information about its chemical structure .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized, including those with piperidine components, and displayed good to moderate antimicrobial activities against tested microorganisms. These findings suggest potential applications of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Crystal Structure Analysis

  • The hydrochloride salt of a compound similar in structure, featuring a piperazine moiety, was analyzed for its crystal structure, providing insights into the structural basis of its activity and potentially guiding the design of new therapeutic agents (Ullah & Stoeckli-Evans, 2021).

Derivatives with Potential CNS Activity

  • Research on derivatives of 1H-indoles, including those substituted with piperidine, revealed a new class of compounds with high selectivity for alpha 1-adrenoceptor antagonists. This study suggests the utility of such derivatives in developing CNS-active drugs (Balle et al., 2003).

Synthesis of Novel Compounds

  • The practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors demonstrates the role of piperidine derivatives in synthesizing compounds with significant therapeutic potential (Zhang et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride' involves the reaction of 4-fluorobenzaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. The imine is then reacted with 4-piperidin-1-ylmethyl-1,3-oxazolidin-2-one to form the desired compound. The dihydrochloride salt is obtained by treatment with hydrochloric acid." "Starting Materials": ["4-fluorobenzaldehyde", "2-amino-2-methyl-1-propanol", "4-piperidin-1-ylmethyl-1,3-oxazolidin-2-one", "hydrochloric acid"] "Reaction": [ "Step 1: Reaction of 4-fluorobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with 4-piperidin-1-ylmethyl-1,3-oxazolidin-2-one in the presence of a suitable base to form the desired compound.", "Step 3: Treatment of the desired compound with hydrochloric acid to obtain the dihydrochloride salt." ] }

2140305-31-1

Molecular Formula

C15H19ClFN3O

Molecular Weight

311.78 g/mol

IUPAC Name

1-[[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]piperidin-4-amine;hydrochloride

InChI

InChI=1S/C15H18FN3O.ClH/c16-12-3-1-11(2-4-12)15-14(18-10-20-15)9-19-7-5-13(17)6-8-19;/h1-4,10,13H,5-9,17H2;1H

InChI Key

OIHXJSDNEHFHNY-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=C(OC=N2)C3=CC=C(C=C3)F.Cl.Cl

Canonical SMILES

C1CN(CCC1N)CC2=C(OC=N2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride

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